Quinacainol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinacainol can be synthesized through a multi-step process involving the reaction of 2-tert-butyl-4-quinolinecarboxaldehyde with 4-piperidylpropanol under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Quinacainol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolines .
Scientific Research Applications
Quinacainol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex quinoline derivatives.
Biology: Studied for its effects on sodium and potassium ion channels in cellular models.
Medicine: Investigated for its potential as an antiarrhythmic agent due to its sodium channel blocking properties.
Mechanism of Action
Quinacainol exerts its effects by blocking sodium channels in cardiac myocytes, leading to a slowing of action potential conduction and a slight prolongation of action potential duration. This mechanism is consistent with its classification as a class Ia and Ic antiarrhythmic agent. This compound also has a minor effect on potassium currents, contributing to its overall antiarrhythmic properties .
Comparison with Similar Compounds
Quinidine: Another class I antiarrhythmic agent with similar sodium channel blocking properties but a faster onset and recovery time.
Disopyramide: A class Ia antiarrhythmic agent with a similar mechanism of action but different pharmacokinetic properties.
Procainamide: Another class Ia antiarrhythmic agent with a similar effect on sodium channels but different side effect profiles.
Uniqueness: Quinacainol is unique due to its dual class Ia and Ic antiarrhythmic properties, making it effective in treating a broader range of arrhythmias. Its slower onset and recovery time compared to quinidine provide a distinct pharmacological profile .
Properties
CAS No. |
86024-64-8 |
---|---|
Molecular Formula |
C21H30N2O |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-(2-tert-butylquinolin-4-yl)-3-piperidin-4-ylpropan-1-ol |
InChI |
InChI=1S/C21H30N2O/c1-21(2,3)20-14-17(16-6-4-5-7-18(16)23-20)19(24)9-8-15-10-12-22-13-11-15/h4-7,14-15,19,22,24H,8-13H2,1-3H3 |
InChI Key |
OPNPUTUBENWDBA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC2=CC=CC=C2C(=C1)C(CCC3CCNCC3)O |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2C(=C1)C(CCC3CCNCC3)O |
Key on ui other cas no. |
86073-85-0 |
Synonyms |
1-(4-(2-tert-butylquinolyl))-3-(4-piperidyl)propanol PK 10139 PK-10139 quinacainol RP 54272 RP-54272 |
Origin of Product |
United States |
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